molecular formula C16H12BrNO3 B302894 2-(5-bromo-2-methoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one

2-(5-bromo-2-methoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one

Cat. No. B302894
M. Wt: 346.17 g/mol
InChI Key: HIGBEYGSMLCSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromo-2-methoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one, also known as BM 212, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BM 212 belongs to the class of benzoxazinone derivatives and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

2-(5-bromo-2-methoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one 212 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes 2-(5-bromo-2-methoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one 212 a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
2-(5-bromo-2-methoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one 212 has also been found to possess anti-cancer properties. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the PI3K/Akt/mTOR pathway. This makes 2-(5-bromo-2-methoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one 212 a potential candidate for the treatment of various types of cancer, including breast, lung, and prostate cancer.
Furthermore, 2-(5-bromo-2-methoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one 212 has been found to exhibit anti-viral activity against the hepatitis C virus. It inhibits the replication of the virus by targeting the NS5B polymerase enzyme. This makes 2-(5-bromo-2-methoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one 212 a potential candidate for the treatment of hepatitis C virus infection.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-methoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one 212 is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. 2-(5-bromo-2-methoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one 212 has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(5-bromo-2-methoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one 212 has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response. 2-(5-bromo-2-methoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one 212 induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the PI3K/Akt/mTOR pathway.

Advantages and Limitations for Lab Experiments

2-(5-bromo-2-methoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one 212 has several advantages for lab experiments. It has been found to be highly pure and stable, making it easy to handle and store. It is also relatively easy to synthesize, making it readily available for research purposes. However, 2-(5-bromo-2-methoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one 212 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in in vivo experiments. It also has a low bioavailability, which can limit its effectiveness in in vivo experiments.

Future Directions

There are several future directions for the research of 2-(5-bromo-2-methoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one 212. One possible direction is to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Another possible direction is to investigate its potential as a treatment for various types of cancer, including breast, lung, and prostate cancer. Further research is also needed to fully understand the mechanism of action of 2-(5-bromo-2-methoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one 212 and to identify its molecular targets. Finally, efforts should be made to improve the solubility and bioavailability of 2-(5-bromo-2-methoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one 212 to enhance its effectiveness in in vivo experiments.

Synthesis Methods

The synthesis of 2-(5-bromo-2-methoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one 212 involves the reaction of 2-amino-5-bromo-2-methoxybenzoic acid with 2-chloro-6-methyl-4H-3,1-benzoxazin-4-one in the presence of a base. The reaction yields 2-(5-bromo-2-methoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one 212 as a white crystalline solid with a purity of over 98%.

properties

Product Name

2-(5-bromo-2-methoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one

Molecular Formula

C16H12BrNO3

Molecular Weight

346.17 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-6-methyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C16H12BrNO3/c1-9-3-5-13-11(7-9)16(19)21-15(18-13)12-8-10(17)4-6-14(12)20-2/h3-8H,1-2H3

InChI Key

HIGBEYGSMLCSKU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(OC2=O)C3=C(C=CC(=C3)Br)OC

Canonical SMILES

CC1=CC2=C(C=C1)N=C(OC2=O)C3=C(C=CC(=C3)Br)OC

Origin of Product

United States

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